4,6-dimethyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
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Overview
Description
4,6-dimethyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize catalysts and optimized reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylic alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4,6-dimethyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A derivative with similar properties but different substituents.
5,6-Dimethylbenzimidazole: Another derivative with different substitution patterns.
Uniqueness
4,6-dimethyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C20H24N2O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H24N2O/c1-12(2)16-7-6-13(3)10-18(16)23-11-19-21-17-9-14(4)8-15(5)20(17)22-19/h6-10,12H,11H2,1-5H3,(H,21,22) |
InChI Key |
JFVSXKLFDMVLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=C(C=C(C=C3N2)C)C |
Origin of Product |
United States |
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